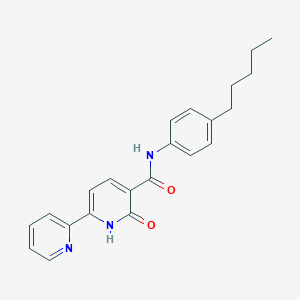
2-oxo-N-(4-pentylphenyl)-6-pyridin-2-yl-1H-pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-oxo-N-(4-pentylphenyl)-6-pyridin-2-yl-1H-pyridine-3-carboxamide, also known as PP-13, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. PP-13 belongs to the class of pyridinecarboxamide derivatives and has been found to exhibit potent biological activity against various diseases.
作用機序
The mechanism of action of 2-oxo-N-(4-pentylphenyl)-6-pyridin-2-yl-1H-pyridine-3-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer therapy.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent biological activity in vitro and in vivo. It has been found to inhibit cancer cell growth and induce apoptosis in cancer cells. This compound has also been found to exhibit anti-inflammatory activity, making it a potential treatment for inflammatory diseases. In addition, this compound has been found to exhibit low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the advantages of 2-oxo-N-(4-pentylphenyl)-6-pyridin-2-yl-1H-pyridine-3-carboxamide is its relatively simple synthesis process, which makes it easily accessible for laboratory experiments. This compound has also been found to exhibit low toxicity in animal models, making it a safe candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and therapeutic efficacy.
将来の方向性
There are several future directions for 2-oxo-N-(4-pentylphenyl)-6-pyridin-2-yl-1H-pyridine-3-carboxamide research. One potential direction is to investigate its effectiveness in combination with other anticancer or anti-inflammatory agents. Another direction is to explore its potential as a treatment for other diseases, such as neurodegenerative diseases or infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its therapeutic efficacy.
合成法
2-oxo-N-(4-pentylphenyl)-6-pyridin-2-yl-1H-pyridine-3-carboxamide can be synthesized using a multistep reaction process. The starting material for the synthesis is 4-pentylbenzoyl chloride, which is reacted with 2-aminopyridine to form 2-(4-pentylphenyl)pyridin-3-amine. This intermediate is then reacted with 2-pyridinecarboxylic acid to form this compound. The synthesis process is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
2-oxo-N-(4-pentylphenyl)-6-pyridin-2-yl-1H-pyridine-3-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. This compound has also been found to exhibit anti-inflammatory activity, making it a potential treatment for inflammatory diseases such as arthritis.
特性
IUPAC Name |
2-oxo-N-(4-pentylphenyl)-6-pyridin-2-yl-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-2-3-4-7-16-9-11-17(12-10-16)24-21(26)18-13-14-20(25-22(18)27)19-8-5-6-15-23-19/h5-6,8-15H,2-4,7H2,1H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJCGMCFGUSXLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(NC2=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-hydroxybenzamide](/img/structure/B7532147.png)


![2-cyclopropyl-3-oxo-N-[2-oxo-2-(1-phenylethylamino)ethyl]-1H-isoindole-1-carboxamide](/img/structure/B7532173.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]benzamide](/img/structure/B7532176.png)

![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(furan-2-yl)propanamide](/img/structure/B7532187.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7532192.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-(5-methyl-1-phenyltriazol-4-yl)acetamide](/img/structure/B7532205.png)
![N-(2-methoxyethyl)-2-methyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7532210.png)
![2-[[5-(2,4-Dichlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylpropan-1-one](/img/structure/B7532211.png)

![N-[2-(2-chloroanilino)-2-oxoethyl]-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B7532222.png)
![3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-(2,5-dimethylpyrazol-3-yl)methanone](/img/structure/B7532236.png)
